molecular formula C62H68F6N10O13 B1191664 Pasireotide ditrifluoroacetate

Pasireotide ditrifluoroacetate

Numéro de catalogue: B1191664
Poids moléculaire: 1275.25
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pasireotide(SOM 230) is a stable cyclohexapeptide somatostatin mimic that exhibits unique high-affinity binding to human somatostatin receptors (subtypes sst1/2/3/4/5, pKi=8.2/9.0/9.1/<7.0/9.9 respectively).  in vitro: SOM230 showed a lower potency of GH release inhibition (IC(50), 0.5 nM), compared with OCT (IC(50), 0.02 nM) and SRIF-14 (IC(50), 0.02 nM). A positive correlation was found between sst(2) but not sst(5) mRNA levels in the adenoma cells and the inhibitory potency of OCT on GH release in vivo and in vitro, and the effects of SOM230 and SRIF-14 in vitro. In cultures of human fetal pituitary cells, SOM230 inhibited GH secretion by 42 +/- 9% (P = 0.002) but had no effect on TSH release. SOM230 inhibited GH release from GH-secreting adenoma cultures by 34 +/- 8% (P = 0.002), PRL by 35 +/- 4% from PRL-secreting adenomas (P = 0.01), and alpha-subunit secretion from nonfunctioning pituitary adenomas by 46 +/- 18% (P = 0.34).  in vivo: On day 7, there was a decrease in serum insulin levels from 1.06 ± 0.28 μg/L to 0.37 ± 0.17 μg/L (P = .0128) and a significant increase in serum glucose from 4.2 ± 0.45 mmol/L to 7.12 ± 1.06 mmol/L (P = .0075) in the treatment group but no change in the control group [4]. In wild-type mice, both octreotide and pasireotide significantly attenuated knee joint swelling and histopathologic manifestations of arthritis to an extent comparable to that of dexamethasone. In SSTR2(-/-) mice, the antiinflammatory effects of both octreotide and pasireotide were completely abrogated .

Applications De Recherche Scientifique

Mechanism of Action and Potential Applications

Pasireotide, a multi-receptor ligand somatostatin analogue, exhibits high binding affinity for somatostatin receptor subtypes sst(1,2,3) and sst(5). It has shown potential efficacy in conditions like acromegaly and Cushing's disease due to its ability to suppress GH, IGF-I, and ACTH secretion. Additionally, pasireotide may have clinical advantages in treating carcinoid tumors, as indicated by its prolonged hormone secretion inhibition in animal models and the expression of multiple sst receptors in these tumors. Its potential in antineoplastic therapy is suggested by observed in vitro activities like sst receptor-mediated apoptosis and antiangiogenesis (Schmid, 2008).

Efficacy and Safety in Acromegaly Treatment

Pasireotide has demonstrated efficacy and tolerability in treating acromegaly, as shown in a randomized, multicenter, phase II trial. It offers potential advantages over somatostatin analogs octreotide and lanreotide, which are sst(2)-preferential, due to pasireotide's binding profile. After treatment, a significant proportion of patients achieved biochemical response and tumor volume reduction (Petersenn et al., 2010).

Treatment of Advanced Neuroendocrine Tumors

In a phase II study, pasireotide showed efficacy and tolerability in patients with advanced neuroendocrine tumors (NETs) resistant to octreotide LAR. It effectively controlled symptoms like diarrhea and flushing in a significant portion of patients. The study also indicated the feasibility of managing common drug-related adverse events, like hyperglycemia, with medical interventions (Kvols et al., 2012).

Role in Cushing's Disease

Pasireotide is the first medical therapy approved for adult patients with Cushing’s disease who are not candidates for surgery or have experienced surgery failure. Studies have shown that it can lead to disease control and improvement in clinical signs and symptoms, although glucose metabolism deterioration is a common adverse event. The management of such adverse events, especially hyperglycemia, has been a focal point in its clinical application (Simeoli et al., 2019).

Potential in Postoperative Pancreatic Fistula Prevention

A study evaluating pasireotide in preventing postoperative pancreatic fistula following pancreatic resection indicated its potential in reducing clinically significant postoperative pancreatic fistula, leak, or abscess, suggesting its usefulness in perioperative management (Allen et al., 2014).

Propriétés

Formule moléculaire

C62H68F6N10O13

Poids moléculaire

1275.25

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.